molecular formula C6H5N3 B1284120 2-(Pyrimidin-2-yl)acetonitrile CAS No. 59566-45-9

2-(Pyrimidin-2-yl)acetonitrile

Cat. No.: B1284120
CAS No.: 59566-45-9
M. Wt: 119.12 g/mol
InChI Key: LNWCUVURNLRARG-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrimidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWCUVURNLRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570679
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59566-45-9
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Pyrimidin-2-yl)acetonitrile CAS number 59566-45-9

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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physical properties of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

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An In-depth Technical Guide to 2-(Pyrimidin-2-yl)acetonitrile: Structure, Synthesis, and Application in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(Pyrimidin-2-yl)acetonitrile, a pivotal chemical intermediate in modern medicinal chemistry. We will delve into its core molecular structure, detailed synthesis protocols, spectroscopic characterization, and its critical role as a foundational building block in the development of targeted cancer therapies, most notably the landmark drug Imatinib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Core Molecular Identity and Physicochemical Properties

This compound, also known as pyrimidine-2-acetonitrile, is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a cyanomethyl group (-CH₂CN). This unique arrangement of a π-deficient aromatic system directly attached to an electron-withdrawing nitrile group via a methylene bridge dictates its chemical reactivity and utility as a synthetic precursor.

The fundamental properties of this molecule are summarized below.

PropertyValueSource
Chemical Formula C₆H₅N₃Sigma-Aldrich
Molecular Weight 119.12 g/mol Sigma-Aldrich
CAS Number 14174-21-1PubChem
Appearance Light brown to brown crystalline powderThermo Fisher Scientific
Melting Point 63-67 °CThermo Fisher Scientific
Boiling Point 271.9±25.0 °C (Predicted)Chemspider
Molecular Structure

The structure consists of a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The acetonitrile substituent is attached to the carbon atom situated between these two nitrogens (C2).

Below is a diagram illustrating the molecular structure and atom numbering convention.

molecular_structure cluster_pyrimidine Pyrimidine Ring cluster_acetonitrile Acetonitrile Group N1 N C6 C N1->C6 C2 C C2->N1 CH2 CH₂ C2->CH2 σ-bond N3 N N3->C2 C4 C C4->N3 C5 C C5->C4 C6->C5 CN C≡N CH2->CN

Caption: Molecular structure of this compound.

Synthesis and Mechanism: A Validated Protocol

The most common and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine, typically 2-chloropyrimidine, with a cyanide salt. The pyrimidine ring, being electron-deficient, is highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Reaction Mechanism and Rationale

The reaction proceeds via a classic SNAr mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electron-deficient C2 carbon of the pyrimidine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is disrupted. The negative charge is stabilized by resonance, particularly by the ring nitrogen atoms. In the final step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. DMSO effectively solvates the cation (e.g., Na⁺) of the cyanide salt, leaving the cyanide anion "naked" and highly reactive, thereby accelerating the reaction rate.

Detailed Experimental Protocol

The following protocol is adapted from a method described in the patent literature for the synthesis of pyrimidinyl-phenylamine derivatives, where this compound is a key intermediate.

Materials:

  • 2-Chloropyrimidine

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, charge anhydrous DMSO.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium cyanide to the DMSO.

  • Substrate Introduction: Slowly add 2-chloropyrimidine to the suspension. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-70 °C) and maintain for several hours until reaction completion is confirmed by TLC or HPLC analysis.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of ice water to precipitate the product and quench any unreacted cyanide.

    • Isolate the crude product by filtration.

    • Wash the solid with cold water to remove residual DMSO and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a crystalline solid.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 Charge anhydrous DMSO to reactor p2 Add Sodium Cyanide (NaCN) under N₂ p1->p2 p3 Slowly add 2-Chloropyrimidine p2->p3 r1 Heat mixture to 60-70 °C p3->r1 r2 Monitor reaction by TLC/HPLC r1->r2 w1 Cool to room temperature r2->w1 w2 Quench in ice water w1->w2 w3 Isolate crude product by filtration w2->w3 w4 Wash solid with cold water w3->w4 f1 Recrystallize from Ethanol/Water w4->f1 f2 Dry to obtain pure product f1->f2

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The key spectroscopic features are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is a definitive tool for structural confirmation. The expected signals are consistent with the molecule's structure, showing a characteristic triplet for the pyrimidine proton at C5 and a doublet for the protons at C4 and C6, along with a singlet for the methylene protons.

¹H-NMR Data (400 MHz, CDCl₃):

  • δ 8.80 (d, J=4.8 Hz, 2H): These are the two equivalent protons on the pyrimidine ring at positions 4 and 6. The doublet arises from coupling to the proton at position 5.

  • δ 7.35 (t, J=4.8 Hz, 1H): This triplet corresponds to the proton at position 5, which is coupled to the two adjacent protons at positions 4 and 6.

  • δ 3.95 (s, 2H): This singlet represents the two protons of the methylene (-CH₂) group. The absence of coupling indicates no adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~2250 cm⁻¹ (sharp, medium): This absorption is characteristic of a C≡N (nitrile) stretch, a key feature of the molecule.

  • ~1580-1400 cm⁻¹: Multiple sharp peaks in this region correspond to the C=C and C=N stretching vibrations within the aromatic pyrimidine ring.

  • ~3050-3000 cm⁻¹: Weak absorptions corresponding to aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Weak absorptions corresponding to aliphatic C-H stretching of the methylene group.

Application in Drug Development: The Imatinib Precursor

The primary significance of this compound in the pharmaceutical industry is its role as a key starting material in the synthesis of Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.

The synthesis of the core pyrimidinyl-phenylamine scaffold of Imatinib relies on the reactivity of this compound. The methylene group is sufficiently acidic to be deprotonated, and the nitrile group can undergo various transformations. In the patented synthesis, this intermediate is crucial for constructing the larger, more complex molecular framework of the final active pharmaceutical ingredient (API). Its use underscores the importance of simple heterocyclic building blocks in creating complex, life-saving medicines.

Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and critical intermediate in synthetic organic and medicinal chemistry. Its straightforward, high-yielding synthesis via nucleophilic aromatic substitution, combined with the versatile reactivity of its functional groups, makes it an invaluable precursor for complex molecular targets. Its role in the industrial synthesis of Imatinib solidifies its status as a molecule of significant importance, bridging fundamental academic chemistry with large-scale pharmaceutical manufacturing. The protocols and data presented herein provide a robust foundation for researchers working with this essential chemical building block.

References

  • Zimmermann, J. (1996). Pyrimidine derivatives and processes for their preparation. U.S.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyrimidin-2-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring linked to an acetonitrile group. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active compounds. The nitrile group also offers a versatile chemical handle for further synthetic modifications. Accurate and unambiguous structural confirmation is a critical first step in any research endeavor involving this and related molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages data from structurally similar compounds and established spectroscopic principles to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to guide researchers in their own analytical workflows.

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic discussions, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, typically recorded in a solvent like DMSO-d₆ at 400 MHz. These predictions are based on the analysis of similar heterocyclic systems.[1][2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H3~8.9Doublet~4.8
H2~7.5Triplet~4.8
H4, H5~4.2Singlet-

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (H1, H2, H3): The pyrimidine ring protons are expected to appear in the downfield region of the spectrum (typically >7.0 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The two equivalent protons at positions 4 and 6 (H1 and H3) are expected to appear as a doublet, coupled to the proton at position 5 (H2). The proton at position 5 (H2) should, in turn, appear as a triplet due to coupling with the two adjacent protons.

  • Methylene Protons (H4, H5): The two protons of the methylene group (-CH₂-) are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet. The chemical shift will be influenced by the electron-withdrawing effects of both the pyrimidine ring and the nitrile group.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

cluster_workflow ¹H NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D

Caption: A typical workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on established substituent effects on the pyrimidine ring.[3]

CarbonPredicted Chemical Shift (δ, ppm)
C1~168
C2, C4~158
C3~122
C5~25
C6~117

Interpretation of the ¹³C NMR Spectrum

  • Pyrimidine Carbons (C1, C2, C3, C4): The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. C1, being directly attached to two nitrogen atoms and the acetonitrile group, will be the most downfield. C2 and C4 are equivalent and will appear as a single peak, also significantly downfield due to the adjacent nitrogen atoms. C3 will be the most upfield of the aromatic carbons.

  • Methylene Carbon (C5): The methylene carbon will appear in the aliphatic region of the spectrum.

  • Nitrile Carbon (C6): The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • ¹³C NMR spectra are acquired on the same spectrometer as the ¹H NMR.

    • A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The following table lists the expected characteristic IR absorption frequencies for this compound.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C≡N Stretch (Nitrile)2260 - 2220Medium to Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium to Strong

Interpretation of the IR Spectrum

  • C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will give rise to absorption bands slightly above and below 3000 cm⁻¹, respectively.

  • Nitrile Stretch: A sharp, medium to strong absorption band in the region of 2260-2220 cm⁻¹ is a key diagnostic peak for the presence of the nitrile (C≡N) group.

  • Aromatic Ring Vibrations: The pyrimidine ring will exhibit several characteristic absorption bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Expected Mass Spectrometric Data

  • Molecular Weight: The molecular formula of this compound is C₆H₅N₃, which corresponds to a monoisotopic mass of approximately 119.05 Da.[4]

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 119.

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives is often initiated by the loss of small, stable molecules or radicals from the substituent groups, followed by cleavage of the pyrimidine ring.[5] A plausible fragmentation pathway for this compound is illustrated below.

M [C₆H₅N₃]⁺˙ m/z = 119 F1 [M - HCN]⁺˙ m/z = 92 M->F1 -HCN F2 [M - CH₂CN]⁺ m/z = 79 M->F2 - •CH₂CN

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a powerful and self-validating framework for the structural confirmation of this compound. While the presented data is predictive, it is based on well-established principles and data from closely related structures, offering a reliable roadmap for researchers. The detailed experimental protocols further ensure that high-quality, reproducible data can be obtained for unambiguous characterization, a cornerstone of scientific integrity in drug discovery and development.

References

  • Al-Azmi, A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(3), 1195-1207. [Link]
  • Wakamiya, A., et al. (2007). Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Organic Letters, 9(8), 1461-1464. [Link]
  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]
  • Al-Shehri, S., et al. (2018). Synthesis, single-crystal, DNA interaction, spectrophotometric and spectroscopic characterization of the hydrogen-bonded charge transfer complex of 2-aminopyrimidine with π-acceptor chloranilic acid at different temperature in acetonitrile. Journal of Molecular Structure, 1155, 63-73. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrimidin‐2‐yl‐1H‐indol‐2‐yl acetonitrile through.... [Link]
  • PubChem. (n.d.). 2-(Pyrimidin-4-yl)acetonitrile.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5183. [Link]
  • ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 6(5), 940-945. [Link]
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
  • PubChemLite. (n.d.). 2-(4-aminopyrimidin-2-yl)acetonitrile (C6H6N4). [Link]
  • Biological Magnetic Resonance Bank. (n.d.).
  • Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]
  • PubChem. (n.d.). 2-(Pyridin-4-yl)acetonitrile.
  • National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. [Link]

Sources

1H and 13C NMR characterization of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now starting with extensive Google searches to gather data. My focus is on the 1H and 13C NMR characterization of 2-(Pyrimidin-2-yl)acetonitrile. I'm prioritizing chemical shifts, coupling constants, multiplicities, common solvents, and experimental parameters.

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I'm now expanding my search to include NMR sample preparation and data acquisition protocols, also authoritative sources on NMR theory for interpreting chemical shifts and couplings. I'm structuring the guide with an introduction to the compound, followed by 1H and 13C NMR analyses. I will then detail sample prep and data acquisition, and illustrate the workflow with a Graphviz diagram. I'll also compile spectral data into a table and write a comprehensive guide.

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Introduction: The Critical Role of Solubility in Synthesizing Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Pyrimidin-2-yl)acetonitrile in Common Organic Solvents

Prepared by: A Senior Application Scientist

This compound is a pivotal building block in modern medicinal chemistry. Its structural motif is integral to the synthesis of several targeted therapies, most notably the Janus kinase (JAK) inhibitors ruxolitinib and baricitinib, which are instrumental in treating myelofibrosis, rheumatoid arthritis, and other inflammatory conditions. For the researchers, chemists, and drug development professionals working with this intermediate, a thorough understanding of its solubility characteristics is not merely academic—it is a cornerstone of process optimization, yield maximization, and ultimately, the successful and scalable production of life-saving pharmaceuticals.

The solubility of a synthetic intermediate dictates critical process parameters, including the choice of reaction solvent, the efficiency of purification and crystallization methods, and the feasibility of formulation pathways. A poorly chosen solvent can lead to low reaction rates, the formation of impurities, or significant challenges in isolating the final product. This guide provides a comprehensive technical overview of the solubility of this compound. Moving beyond a simple data sheet, we will explore the underlying physicochemical principles that govern its solubility, provide a framework for predicting its behavior in various solvent classes, and detail a robust experimental protocol for its quantitative determination.

Physicochemical Profile and Its Impact on Solubility

To understand how this compound behaves in solution, we must first examine its molecular structure and inherent physical properties. The molecule's architecture—a polar pyrimidine ring linked to an acetonitrile group—creates a unique electronic and steric profile that directly governs its interactions with solvent molecules.

The pyrimidine ring, with its two nitrogen atoms, acts as a hydrogen bond acceptor and imparts significant polarity. The nitrile group (-C≡N) is also strongly polar and can participate in dipole-dipole interactions. This inherent polarity suggests a preference for polar solvents over nonpolar ones. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to fully integrate into the hydrogen-bonding networks of protic solvents like water or methanol.

A summary of its key physicochemical properties is presented below:

PropertyValueImplication for Solubility
Molecular Formula C₆H₅N₃Low molecular weight generally favors solubility.
Molecular Weight 119.12 g/mol Influences dissolution kinetics.
Melting Point 78-81 °CA relatively high melting point suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
pKa (predicted) ~1.3 (for the protonated pyrimidine ring)The molecule is a weak base. Its solubility in aqueous systems will be highly pH-dependent, increasing significantly in acidic conditions due to salt formation.
cLogP (predicted) 0.2 - 0.5A low logP value indicates a hydrophilic or balanced character, suggesting better solubility in polar solvents compared to nonpolar hydrocarbon solvents.

Based on this profile, we can make informed predictions about the solubility of this compound. The molecule's polarity and hydrogen bond accepting capabilities suggest it will be most soluble in polar aprotic solvents, where strong dipole-dipole interactions can occur without the molecule having to disrupt a strong solvent hydrogen-bonding network. Its solubility in polar protic solvents is expected to be moderate, while solubility in nonpolar solvents is likely to be poor.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, precise, quantitative data is essential for process development. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound. It is a robust and reliable method recognized by regulatory bodies worldwide.

Below is a detailed protocol for determining the solubility of this compound. The logic behind this workflow is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solid.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification A 1. Add excess this compound to a known volume of solvent in a sealed vial. B 2. Prepare multiple vials for each solvent to test different time points and ensure reproducibility. C 3. Place vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C). A->C D 4. Agitate at a constant speed for a predetermined time (e.g., 24, 48, and 72 hours) to reach equilibrium. C->D E 5. Cease agitation and allow solid to settle. Maintain constant temperature. D->E F 6. Withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE). E->F G Rationale: Filtration removes all undissolved particulates, ensuring only the dissolved solute is measured. F->G H 7. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument. F->H I 8. Quantify the concentration using a validated HPLC-UV method with a calibration curve. H->I J 9. Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration and dilution factor. I->J

Caption: Workflow for determining equilibrium solubility via the isothermal shake-flask method.

Step-by-Step Methodology
  • Materials & Equipment:

    • This compound (solid, >98% purity)

    • Selected organic solvents (HPLC grade)

    • Scintillation vials or flasks with screw caps

    • Isothermal shaker bath or incubator

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Syringes and 0.45 µm syringe filters (ensure solvent compatibility)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Protocol:

    • Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired solvent. Add an excess amount of this compound to each vial, ensuring a significant amount of undissolved solid remains at the bottom. The excess is critical to guarantee that a saturated solution is formed.

    • Equilibration: Seal the vials tightly and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a consistent rate that allows for thorough mixing without creating a vortex.

    • Equilibrium Confirmation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

    • Sample Collection: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a clean vial. This step is crucial to prevent undissolved solid particles from being included in the analysis.

    • Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration into the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV method to determine the precise concentration.

    • Calculation: Calculate the original solubility (S) using the following formula: S (mg/mL) = C * DF Where C is the concentration measured by HPLC (in mg/mL) and DF is the dilution factor.

Interpreting and Applying Solubility Data

The quantitative solubility data obtained from the protocol above is directly applicable to several key areas in process chemistry and drug development:

  • Reaction Solvent Selection: For synthesizing molecules like ruxolitinib, this compound is often reacted with other reagents. Choosing a solvent in which it is highly soluble can increase reaction rates and lead to a more homogeneous reaction mixture, often improving yields and minimizing side-product formation. For instance, high solubility in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) would make them excellent candidates for reaction media.

  • Crystallization and Purification: The inverse of solubility is equally important. To effectively crystallize the product or any intermediate, a solvent system (an "anti-solvent") in which the compound has very low solubility is required. The solubility data allows for the rational selection of anti-solvents. For example, if the compound is highly soluble in methanol but poorly soluble in hexane, a methanol/hexane solvent system could be developed for efficient crystallization.

  • Chromatographic Purification: Solubility in common chromatography solvents (e.g., ethyl acetate, hexane, dichloromethane) is vital for designing effective purification strategies using techniques like column chromatography.

Conclusion

While a definitive, pre-published database on the solubility of this compound in all common organic solvents is elusive, a deep understanding of its physicochemical properties allows for strong, scientifically-grounded predictions of its behavior. Its polar, aprotic-leaning character suggests a high affinity for solvents like acetonitrile, acetone, and DMF. For process development and optimization, these predictions must be confirmed with robust experimental data. The isothermal shake-flask method detailed here provides a validated, reliable framework for generating this critical information. By systematically determining solubility, researchers and drug development professionals can make informed decisions that enhance the efficiency, scalability, and success of synthesizing next-generation therapeutics.

References

(Note: As specific solubility data was not found, references are provided for the compound's properties, its use, and the standard methodologies described.)

chemical stability and storage conditions for 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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synthesis of 2-(Pyrimidin-2-yl)acetonitrile from pyrimidine precursors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Route Discovery

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Outlining Analytical Approach

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reactivity of the active methylene group in 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

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Defining Project Structure

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2-(Pyrimidin-2-yl)acetonitrile as a heterocyclic building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Nitrile

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Analyzing Application Strategies

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discovery and initial synthesis of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Structuring the Synthesis Narrative

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theoretical calculations on 2-(Pyrimidin-2-yl)acetonitrile electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search for Info

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Defining Research Scope

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handling and safety precautions for 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Defining Data Collection Strategy

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Formulating a Structure

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Prioritizing Inferred Safety

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Developing Guide Framework

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Revising Guide Structure

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Constructing Guide Contents

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commercial availability and suppliers of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research Efforts

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Methodological & Application

detailed synthesis protocol for 2-(Pyrimidin-2-yl)acetonitrile

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experimental procedure for condensation reactions with 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Expanding Search Scope

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Planning the Protocol

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using 2-(Pyrimidin-2-yl)acetonitrile in multicomponent reactions for heterocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

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application of 2-(Pyrimidin-2-yl)acetonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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Initiating Deep-Dive Analysis

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Forging Novel Pyrimidine Scaffolds: A Synthetic Chemist's Guide to Leveraging 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] From potent anticancer agents to novel antivirals, the versatility of the pyrimidine ring system continues to inspire the development of new therapeutic agents.[3] This guide provides an in-depth exploration of the synthetic utility of a particularly valuable building block: 2-(Pyrimidin-2-yl)acetonitrile. The presence of an activated methylene group directly attached to the electron-withdrawing pyrimidine ring imbues this molecule with a unique reactivity profile, making it a powerful precursor for the synthesis of a diverse array of novel pyrimidine derivatives and fused heterocyclic systems.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to offer a deeper understanding of the chemical principles at play, empowering the reader to not only replicate the described methods but also to innovate and adapt them for their specific research goals. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols, and present data in a clear, comparative format.

The Strategic Advantage of this compound in Synthesis

The core of this compound's synthetic utility lies in the acidity of the α-protons of its methylene group. The electron-withdrawing nature of the pyrimidine ring stabilizes the resulting carbanion, facilitating a range of classical and modern organic transformations. This strategic positioning allows for facile carbon-carbon bond formation, serving as a linchpin for the construction of complex molecular architectures.

dot graph "synthetic_utility" { layout="neato"; node [shape=box, style="filled", margin=0.2]; edge [arrowsize=0.7];

}

Diagram 1: The key structural features of this compound that drive its synthetic utility.

Core Synthetic Strategies and Mechanistic Insights

Two primary classes of reactions capitalize on the reactivity of this compound: base-catalyzed condensations and cyclization reactions.

Knoevenagel Condensation: Extending the Pyrimidine Scaffold

The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated dicarbonyl compounds and their analogues.[4] In the context of our starting material, it provides a reliable method for reacting this compound with various aldehydes and ketones.

Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or sodium ethoxide. The base abstracts a proton from the active methylene group of this compound, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The choice of base and solvent can significantly influence reaction rates and yields. Aprotic polar solvents are generally preferred to facilitate the formation of the enolate.

dot graph "knoevenagel_mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style="filled", margin=0.2]; edge [arrowsize=0.7];

}

Diagram 2: Simplified workflow of the Knoevenagel condensation.
Thorpe-Ziegler Reaction: Intramolecular Cyclization to Fused Systems

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a self-condensation of nitriles.[2][5] This powerful transformation allows for the synthesis of cyclic ketones from dinitriles. By designing a substrate where a second nitrile group is tethered to the this compound core, one can achieve intramolecular cyclization to form novel fused pyrimidine ring systems.

Mechanistic Rationale: The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) that deprotonates the α-carbon of one of the nitrile groups.[6] This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon of the second nitrile group, forming a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile). Subsequent acidic hydrolysis of the enaminonitrile furnishes the corresponding cyclic ketone. The use of high-dilution conditions can be crucial to favor the intramolecular cyclization over intermolecular polymerization.

Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA): A Gateway to Enaminonitriles

DMF-DMA is a versatile reagent that reacts with active methylene compounds to form enaminonitriles.[7] These intermediates are highly valuable as they can be further elaborated into a variety of heterocyclic systems, including more complex pyrimidines and pyridines.

Mechanistic Rationale: The reaction proceeds through the initial attack of the active methylene carbanion (formed in situ with a base or by the basicity of DMF-DMA itself) on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to afford the stable enaminonitrile product.

Application Notes and Protocols

The following protocols are presented as a starting point for the synthesis of novel pyrimidine derivatives from this compound. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[1][8][9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium ethoxide and piperidine are corrosive and require careful handling.[1]

Protocol 1: Synthesis of 2-(Pyrimidin-2-yl)-3-(4-methoxyphenyl)acrylonitrile via Knoevenagel Condensation

This protocol is adapted from similar syntheses of related acrylonitriles.

Objective: To synthesize an α,β-unsaturated nitrile by reacting this compound with an aromatic aldehyde.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol (absolute)

  • Piperidine

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux and filtration

  • Stirring hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.19 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) followed by a few drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Expected Outcome and Characterization: The expected product is a crystalline solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the pyrimidine ring protons, the aromatic protons of the methoxyphenyl group, the vinyl proton, and the methoxy group protons.

  • ¹³C NMR: Expect signals for the carbons of the pyrimidine and aromatic rings, the nitrile carbon, the vinyl carbons, and the methoxy carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the nitrile group (C≡N) around 2220 cm⁻¹, and the carbon-carbon double bond (C=C) in the conjugated system.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and analyze its fragmentation pattern.

ParameterExpected Value/Observation
Yield 75-90% (typical)
Melting Point To be determined experimentally
Appearance Crystalline solid
Protocol 2: Synthesis of Fused Pyrimido[1,2-a]pyrimidine Derivatives

This protocol outlines a general strategy for the synthesis of fused pyrimidine systems, which can be adapted from procedures for related heterocyclic syntheses.[10][11]

Objective: To synthesize a fused pyrimido[1,2-a]pyrimidine ring system via a cyclocondensation reaction.

Materials:

  • This compound derived enaminonitrile (prepared from reaction with DMF-DMA)

  • A suitable bifunctional reagent (e.g., ethyl 2-cyano-3,3-bis(methylthio)acrylate)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reflux and work-up

  • Stirring hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the enaminonitrile intermediate (10 mmol) and the bifunctional reagent (10 mmol) in DMF (40 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.38 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the crude product with water and then with a small amount of cold ethanol. The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol).

Expected Outcome and Characterization: The product will be a fused heterocyclic compound. Full characterization is essential:

  • ¹H and ¹³C NMR: To confirm the formation of the new ring system and the final structure.

  • IR Spectroscopy: To identify key functional groups in the final product.

  • MS: To confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

ParameterExpected Value/Observation
Yield 50-70% (typical, highly substrate-dependent)
Melting Point To be determined experimentally
Appearance Solid

Conclusion and Future Directions

This compound is a versatile and reactive building block that offers a streamlined entry into a wide range of novel pyrimidine derivatives. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the synthesis of new chemical entities with potential therapeutic applications. The continued exploration of the reactivity of this scaffold, particularly in the context of multicomponent reactions and the development of new cyclization strategies, promises to yield a rich harvest of structurally diverse and biologically interesting molecules. The inherent modularity of the described synthetic routes allows for the generation of extensive compound libraries, which are invaluable in the early stages of drug discovery.

References

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]
  • Wikipedia. (n.d.). Thorpe reaction. [Link]
  • Gelest, Inc. (2015). SODIUM ETHOXIDE. 95%. [Link]
  • IJRASET. (n.d.).
  • TSI Journals. (n.d.).
  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
  • PubMed. (n.d.).
  • Semantic Scholar. (2020).
  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF) Synthesis of 2-Cyanopyrimidines. [Link]
  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. [Link]
  • Cole-Parmer. (n.d.).
  • Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros. [Link]
  • ResearchGate. (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. [Link]
  • Knowledge UChicago. (n.d.).
  • NIH. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
  • Scientific Research Publishing. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. [Link]
  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
  • ResearchGate. (2025).
  • CSIRO Publishing. (2025). N,N-Dimethylformamide dimethyl acetal (DMFDMA)
  • ResearchGate. (2025). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [Link]
  • Liskon Biological. (2024). Exploration of the Reaction Mechanism of DMF-DMA. [Link]
  • SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. [Link]
  • PubMed. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6)
  • Progress in Chemical and Biochemical Research. (2019).
  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
  • ResearchGate. (2025). Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)
  • PubMed. (n.d.). Synthesis and cytotoxic activity of chalcone analogues containing a thieno[2,3-d]pyrimidin-2-yl group as the A-ring or B-ring. [Link]
  • ACS Omega. (2019).
  • Covenant University Repository. (n.d.). Pyrimidin-2(1H)-ones and their Chalcone Precursors. [Link]
  • University of Wisconsin-Eau Claire. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
  • arXiv. (n.d.). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. [Link]
  • ResearchGate. (n.d.). NMR spectra of acetonitrile-water mixtures using NMR capillary assembly. [Link]

Sources

catalytic C-H activation of 2-(Pyrimidin-2-yl)acetonitrile for functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in a comprehensive search of scholarly literature. My focus is on the catalytic C-H activation of 2-(pyrimidin-2-yl)acetonitrile. I'm prioritizing diverse catalytic systems, exploring various reaction mechanisms, and outlining the scope of applications. This literature review is designed to be thorough.

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reaction of 2-(Pyrimidin-2-yl)acetonitrile with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Reaction Research

I'm now starting a broad search to understand reactions between 2-(Pyrimidin-2-yl)acetonitrile and aldehydes/ketones. The aim is to identify common reaction types, especially Knoevenagel condensations, to set a foundational understanding of potential reactivity. I'm hoping to quickly build a framework for exploring variations.

Expanding Reaction Exploration

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Detailing Synthesis Protocols

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protocols for the N-alkylation of the pyrimidine ring in 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've initiated comprehensive Google searches focused on N-alkylation protocols for 2-(pyrimidin-2-yl)acetonitrile. My searches target reaction conditions, reagents, catalysts, and mechanistic details. I will analyze these results to identify various methodologies.

Analyzing Alkylation Methods

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Developing Application Note Strategy

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use of 2-(Pyrimidin-2-yl)acetonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm starting with focused Google searches to gather information on 2-(Pyrimidin-2-yl)acetonitrile in kinase inhibitor synthesis, specifically its role. My plan is to compile relevant literature, patents, and any available synthesis routes. I'll then evaluate the usefulness of the collected information in relation to my project.

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Developing Outline and Scope

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methods for the purification of 2-(Pyrimidin-2-yl)acetonitrile by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by intensely focusing on how to purify 2-(pyrimidin-2-yl)acetonitrile. I'm hitting Google hard, specifically seeking recrystallization and chromatography methods. I plan to gather a broad base of knowledge before diving deeper into specific purification protocols.

Analyzing Purification Strategies

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Deepening Purification Analysis

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Expanding Search Queries

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analytical techniques for monitoring reactions involving 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Defining Analytical Techniques

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Establishing Analytical Approach

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scale-up synthesis of 2-(Pyrimidin-2-yl)acetonitrile for library production

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving into Google searches, hoping to find details on the scale-up synthesis of 2-(Pyrimidin-2-yl)acetonitrile. I'm especially looking at reaction conditions, purification techniques, safety measures, and analytical methods.

Developing Synthetic Strategies

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Constructing the Application Note

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microwave-assisted synthesis using 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Compound Study

My investigation commences with a deep dive into 2-(Pyrimidin-2-yl)acetonitrile. I'm focusing on its reactivity and potential in organic synthesis, particularly under microwave-assisted conditions. I'm aiming to build a solid foundation of existing knowledge before moving forward.

Refining Search Parameters

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Outlining the Approach

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2-(Pyrimidin-2-yl)acetonitrile as a precursor for fused pyrimidine ring systems

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on 2-(Pyrimidin-2-yl)acetonitrile. My focus is on its synthesis, reactivity, and applications as a building block for fused heterocycles. I hope this will be a good first step.

Analyzing Further Data Sources

I'm now expanding my data collection to include established protocols, mechanisms, and spectral data from chemical suppliers and scientific databases. Simultaneously, I've started structuring the application note. I will introduce the significance of fused pyrimidines in medicinal chemistry, and describe the unique properties of this compound. I am also planning the detailed protocols for its use.

Developing Methodologies & Diagrams

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Initiating Application Note Design

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Defining Application Note Structure

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Elaborating Note Content

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Refining Note Scope

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Developing Note Protocols

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Prioritizing Note Structure

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functional group transformations of the nitrile in 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am currently immersed in extensive Google searches to build a solid foundation of knowledge. Specifically, I am focusing on the functional group transformations of the nitrile within 2-(Pyrimidin-2-yl)acetonitrile. Hydrolysis, reduction, and addition reactions are the primary avenues I'm exploring. I'm aiming for a broad understanding of the existing literature.

Analyzing Search Results

I've moved beyond initial broad searches. Now, I'm diving deep into the search results, zeroing in on significant nitrile transformations of this compound. I'm carefully analyzing reaction mechanisms, optimizing conditions and potential side reactions. I am also hunting for detailed experimental protocols and supporting data to create a robust structure for the application note.

Expanding Transformation Scope

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Troubleshooting & Optimization

improving the yield of 2-(Pyrimidin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've initiated comprehensive Google searches focused on synthesizing 2-(Pyrimidin-2-yl)acetonitrile. My focus is on identifying common synthesis methods, reported yields, reaction mechanisms, and potential side reactions. I'm aiming to build a solid foundation of existing knowledge to inform my further analysis.

Planning Content Development

I'm now outlining a technical support center for this compound synthesis. I'll structure it logically, beginning with overviews and progressing to troubleshooting and FAQs. I'm focusing on chemical principles and actionable solutions, alongside creating detailed experimental protocols. Simultaneously, I'll use Graphviz to illustrate mechanisms and workflows, and compile yield data. I'm aiming for clarity and ease of use.

Expanding Initial Search Parameters

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common by-products in the synthesis of 2-(Pyrimidin-2-yl)acetonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I am starting with comprehensive Google searches to uncover standard synthetic pathways for 2-(Pyrimidin-2-yl)acetonitrile. I'm also digging into the typical by-products of these reactions. Furthermore, I'll be searching to

Analyzing Reaction Byproducts

I'm now deeply immersed in exploring proven methods to eliminate the by-products I've identified, focusing on techniques like chromatography and recrystallization. I'm actively seeking credible sources to back up any claims regarding the mechanisms and established protocols. Furthermore, I am organizing this information in a technical guide format. I plan to construct tables outlining important data for the main product and by-products to aid in identification.

Developing Purification Procedures

I am now focused on defining a technical support guide structure, and I'll create troubleshooting guides to explain by-product origins and removal. I'm building step-by-step protocols, and I'll create tables for physical property data to help with identification and separation. I also plan to visualize reaction pathways and purification workflows with Graphviz diagrams. Then, I'll write the main guide, with citations and URLs.

troubleshooting guide for reactions involving 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now deep diving into the chemical properties of 2-(Pyrimidin-2-yl)acetonitrile. Initial Google searches are underway, focused on reactivity, common reactions, and typical reaction conditions, as well as potential side products. The goal is to gather a strong foundation of information.

Initiating Detailed Search

I'm expanding my Google searches. I'm focusing on reactivity, common reactions, potential side reactions, purification methods, and any common issues faced when using this compound. I'm also actively seeking authoritative sources. After that, I'll structure a technical support center with a logical flow, starting with a general reactivity overview. Then I'll dive into a Q&A format for troubleshooting.

Developing Comprehensive Overview

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optimization of reaction conditions (catalyst, solvent, temperature) for 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning My Search

I've started gathering information on the synthesis of 2-(Pyrimidin-2-yl)acetonitrile. Initial searches are focused on reaction conditions, specific catalysts, appropriate solvents, and how to optimize reaction temperature. My focus is on thoroughly understanding the parameters that govern the successful creation of this compound.

Analyzing Synthetic Routes

I'm now diving deeper into the synthesis of this compound. I'm prioritizing the identification of common synthetic routes, looking closely at frequently used catalysts like palladium and copper complexes, and various solvent systems. I'm also examining typical temperature ranges, troubleshooting tips, and potential side reactions. I'm aiming to build a strong foundation for a robust technical support structure.

Constructing the Technical Guide

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preventing decomposition of 2-(Pyrimidin-2-yl)acetonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm now diving deep into Google, aiming to uncover everything about 2-(Pyrimidin-2-yl)acetonitrile. My focus is on its chemical properties, stability, and typical reactions, especially any decomposition pathways I can find. I'm prioritizing comprehensive searches to build a solid foundation.

Deepening Decomposition Research

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Expanding Data & Structure

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challenges in the purification of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Acetonitrile

I'm starting my deep dive into 2-(Pyrimidin-2-yl)acetonitrile. I'm kicking things off with comprehensive Google searches. My aim is to get a solid grasp of its typical challenges, purification methods, and properties. I'll analyze the results to pinpoint any recurring themes or gaps in the existing knowledge.

Expanding Initial Research Scope

I'm now expanding my initial research beyond simple Google searches. I'm focusing on analyzing search results to identify prevalent purification issues and effective solutions. I'm paying close attention to impurities and stability. Following this, I'll structure the technical support center in a Q&A format, drafting answers with scientific principles, protocols, and expert insights. Concurrently, I'm identifying workflows for visual representation in DOT language and data summarization. I'll also integrate authoritative citations.

Defining Guide Content Strategy

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identifying and characterizing impurities in 2-(Pyrimidin-2-yl)acetonitrile samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyrimidin-2-yl)acetonitrile. The accurate identification and characterization of impurities in this active pharmaceutical ingredient (API) intermediate are critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive resource for troubleshooting common analytical challenges and answers frequently asked questions, grounded in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

Impurities can be introduced at various stages of the manufacturing process and shelf-life of this compound. They are generally classified into three main categories:

  • Synthesis-Related Impurities: These are impurities that arise during the synthesis of the compound. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis.

  • Degradation Products: These impurities are formed due to the degradation of this compound over time or under specific environmental conditions such as exposure to light, heat, humidity, or reactive excipients. Common degradation pathways include hydrolysis and oxidation.

  • Contaminants: These are extraneous substances that are introduced into the sample from external sources, such as solvents, packaging materials, or cross-contamination from other processes.

Q2: What are the potential degradation pathways for this compound?

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of 2-(pyrimidin-2-yl)acetamide (the amide intermediate) and subsequently 2-(pyrimidin-2-yl)acetic acid (the carboxylic acid).

  • Oxidation: The pyrimidine ring, being an electron-deficient aromatic system, can be susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. The specific nature of these products would depend on the wavelength of light and the presence of photosensitizers.

  • Dimerization: Under certain conditions, molecules of this compound could potentially dimerize.

Q3: What are the regulatory limits for impurities in pharmaceutical substances?

Regulatory agencies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances. The key thresholds outlined in the ICH Q3A(R2) guideline are:

ThresholdLimit for Maximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

Q4: Which analytical techniques are most suitable for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying impurities. A well-developed HPLC method can provide information on the number of impurities and their relative concentrations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information for the separated impurities, which is crucial for their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities. NMR can provide detailed information about the connectivity of atoms in a molecule.

  • Gas Chromatography (GC): GC can be used for the analysis of volatile impurities, such as residual solvents.

Part 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during the analysis of this compound samples.

Issue 1: An unknown peak is observed in my HPLC chromatogram.

Possible Causes and Solutions:

  • Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Troubleshooting Step: Inject a blank (your mobile phase) to see if the peak is still present. If it is, this points to system contamination. Clean the injector, column, and detector. Use fresh, high-purity solvents.

  • Degradation: The sample may have degraded after preparation.

    • Troubleshooting Step: Prepare a fresh sample and inject it immediately. Compare the chromatogram with that of the older sample. If the peak is larger or only present in the older sample, it is likely a degradation product.

  • Synthesis-Related Impurity: The peak could be an impurity from the synthesis of this compound.

    • Troubleshooting Step: Proceed with characterization of the impurity using LC-MS and NMR. The workflow below outlines a systematic approach to impurity identification.

Workflow for Identification of an Unknown Impurity

G start Unknown Peak in HPLC-UV lcms LC-MS Analysis start->lcms Determine m/z hrms High-Resolution MS (HRMS) lcms->hrms Determine Elemental Composition nmr Isolate Impurity & NMR Analysis lcms->nmr If concentration is sufficient structure Propose Structure hrms->structure nmr->structure confirm Confirm Structure (e.g., synthesis) structure->confirm end Identified Impurity confirm->end

Caption: A logical workflow for the identification of an unknown impurity.

Issue 2: Poor peak shape or resolution in the HPLC chromatogram.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes.

    • Troubleshooting Step: Adjust the pH of the mobile phase. For amine-containing compounds like pyrimidines, a slightly acidic or basic pH can improve peak shape. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Troubleshooting Step: Dilute your sample and inject a smaller volume.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time.

    • Troubleshooting Step: Replace the column with a new one of the same type.

Issue 3: Difficulty in interpreting the mass spectrum of an impurity.

Possible Causes and Solutions:

  • In-source Fragmentation: The impurity might be fragmenting in the ion source of the mass spectrometer.

    • Troubleshooting Step: Reduce the fragmentation voltage in the ion source.

  • Adduct Formation: The impurity may be forming adducts with ions present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).

    • Troubleshooting Step: Look for peaks that correspond to the mass of your impurity plus the mass of common adducts. Using a mobile phase with a volatile buffer like ammonium formate can promote the formation of the protonated molecule [M+H]⁺.

  • Isotopic Pattern: The presence of chlorine or bromine atoms will result in a characteristic isotopic pattern.

    • Troubleshooting Step: Analyze the isotopic pattern to determine the presence and number of these atoms.

Part 3: Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard reversed-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in MS and helps to control the pH of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient to ensure the elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmThe pyrimidine ring has a strong UV absorbance at this wavelength.
Injection Vol. 10 µLA standard injection volume.
Sample Prep. Dissolve sample in a 50:50 mixture of Mobile Phase A and B to 1 mg/mL.To ensure sample solubility and compatibility with the mobile phase.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105 °C for 24 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

After exposure, analyze the stressed samples by the developed HPLC method to check for the formation of degradation products.

Potential Impurity Structures

G cluster_0 Potential Impurities A This compound (Parent Compound) B 2-(Pyrimidin-2-yl)acetamide (Hydrolysis Product) A->B Hydrolysis D Pyrimidine-2-carbaldehyde (Possible Oxidative Product) A->D Oxidation E This compound N-oxide (Oxidative Product) A->E Oxidation C 2-(Pyrimidin-2-yl)acetic acid (Hydrolysis Product) B->C Hydrolysis

Caption: Potential impurities and their formation pathways from this compound.

Part 4: Conclusion

The successful identification and characterization of impurities in this compound are paramount for ensuring drug quality and patient safety. A systematic approach that combines chromatographic separation with spectroscopic characterization is essential. This guide provides a framework for troubleshooting common analytical challenges and for developing robust analytical methods. For further assistance, please consult the references below or contact our technical support team.

References

  • ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

strategies to increase the reactivity of 2-(Pyrimidin-2-yl)acetonitrile in condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

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overcoming poor solubility of 2-(Pyrimidin-2-yl)acetonitrile in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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side reactions of the pyrimidine ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

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alternative work-up procedures for reactions with 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

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managing exothermic reactions during the synthesis of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Prioritizing Safety Protocol Implementation

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Optimizing Exothermic Reaction Management

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catalyst poisoning issues in reactions with 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigation of Reactions

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effect of moisture on the stability and reactivity of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

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Analyzing Moisture Sensitivity

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Technical Support Center: Optimizing Column Chromatography for Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of polar pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and purification of these often-problematic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your chromatographic methods effectively.

This resource is structured to address your issues in a logical, problem-oriented manner. We will begin with the most common challenges and progressively move towards more complex separation problems and advanced solutions.

Part 1: The Core Challenge: Understanding Pyrimidine Polarity

Polar pyrimidines, such as cytosine, uracil, and their derivatives, present a significant challenge for traditional chromatography. Their high polarity makes them poorly retained on standard reverse-phase (RP) C18 columns, often leading to elution at or near the void volume. Conversely, in normal-phase (NP) chromatography, their polar functional groups can interact too strongly with the silica stationary phase, resulting in broad, tailing peaks or even irreversible adsorption.

The key to successful purification lies in selecting the appropriate chromatographic mode and fine-tuning the parameters to manage these strong polar interactions.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers, directly addressing the most common issues encountered in the lab.

Issue 1: My pyrimidine compound is not retained on a C18 column.

This is the most frequent problem. The hydrophobic C18 stationary phase provides minimal interaction with highly polar analytes.

Q: What is my first step if I see no retention in Reverse-Phase (RP) chromatography?

A: Your first option should be to attempt a "polar-modified" RP separation. Before abandoning RP entirely, try the following:

  • Use a 100% Aqueous Mobile Phase: Start with a mobile phase of 100% water (with a suitable buffer). Many C18 columns suffer from "phase collapse" or "dewetting" under these conditions, where the C18 chains fold in on themselves, excluding water and analytes. It is crucial to use a column specifically designed for stability in highly aqueous mobile phases (e.g., AQ-type C18, polar-endcapped, or those with embedded polar groups).

  • Add a Buffer: The ionization state of your pyrimidine is critical. Pyrimidines contain basic nitrogen atoms. Using a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) at a pH of around 3-4 will ensure your compound is protonated (cationic), which can slightly increase retention on some RP phases and significantly improve peak shape.

Q: When should I switch from RP to an alternative mode?

A: If you have tried a polar-endcapped C18 column with a fully aqueous, buffered mobile phase and still see elution near the void volume, it is time to switch to a more suitable chromatographic mode. For polar pyrimidines, the most powerful alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) .

Issue 2: My peaks are broad and tailing in Normal-Phase (NP) or HILIC.

Peak tailing is often a sign of undesirable secondary interactions, typically between the basic nitrogens on the pyrimidine ring and acidic silanol groups on the silica surface of the stationary phase.

Q: How can I reduce peak tailing in HILIC?

A: The goal is to minimize the strong ionic interactions with surface silanols. Here’s a systematic approach:

  • Optimize the Mobile Phase: This is the most critical factor in HILIC.

    • Increase Buffer Concentration: Increasing the salt concentration in the aqueous portion of your mobile phase (e.g., from 10 mM to 50 mM or even 100 mM ammonium formate) can significantly improve peak shape. The salt ions compete with your analyte for the active silanol sites, effectively masking them.

    • Adjust pH: Control the pH to be within 2 units of the analyte's pKa to ensure a consistent ionization state. For basic pyrimidines, a slightly acidic mobile phase (pH 3-5) is often a good starting point.

    • Add Water: In HILIC, water is the strong, eluting solvent. If peaks are broad and retention is excessively long, it's a sign of very strong interaction. A small, controlled increase in the water content of your mobile phase will sharpen the peak and reduce retention time.

  • Choose the Right Stationary Phase: Not all HILIC phases are the same.

    • Bare Silica: Can be effective but is most prone to silanol interactions.

    • Amide or Diol Phases: These phases are often less acidic than bare silica and can offer better peak shapes for basic compounds.

    • Zwitterionic Phases: These can be very effective as they offer both hydrophilic retention and ion-exchange characteristics, which can be modulated by buffer concentration.

Workflow for Reducing Peak Tailing in HILIC

Here is a logical workflow to systematically address peak tailing.

G start Broad, Tailing Peak in HILIC increase_buffer Increase Buffer Salt (e.g., 10mM to 50mM NH4OAc) start->increase_buffer check_shape1 Peak Shape Improved? increase_buffer->check_shape1 adjust_ph Adjust Mobile Phase pH (e.g., to pH 3-5 for basic pyrimidines) check_shape1->adjust_ph No solution Optimized Separation check_shape1->solution Yes check_shape2 Peak Shape Improved? adjust_ph->check_shape2 change_phase Switch Stationary Phase (e.g., Silica to Amide or Diol) check_shape2->change_phase No check_shape2->solution Yes further_opt Further Optimization (Gradient, Flow Rate) change_phase->further_opt further_opt->solution

Caption: A systematic workflow for troubleshooting peak tailing in HILIC.

Issue 3: I have poor resolution between my target pyrimidine and a closely related impurity.

Achieving selectivity between structurally similar polar compounds can be challenging.

Q: How can I improve the resolution of two closely eluting polar pyrimidines?

A: Resolution is a function of efficiency, selectivity, and retention. Here's how to address each:

  • Optimize Selectivity (α): This is often the most impactful parameter.

    • Change the Organic Solvent: In HILIC, the choice of organic solvent can dramatically alter selectivity. The most common solvent is acetonitrile (ACN). Try replacing a portion or all of the ACN with methanol or ethanol. These protic solvents can engage in different hydrogen bonding interactions compared to aprotic ACN, thus changing the elution order.

    • Modify Mobile Phase pH: Small changes in pH can alter the charge state of your analytes and impurities differently, leading to significant shifts in retention and improved selectivity.

    • Switch the Stationary Phase: As mentioned before, moving from a silica to an amide or a zwitterionic phase provides a completely different interaction mechanism, which is a powerful way to alter selectivity.

  • Increase Efficiency (N):

    • Reduce Particle Size: If available, switch to a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm). This will lead to sharper peaks and better resolution, but at the cost of higher backpressure.

    • Lower the Flow Rate: Reducing the flow rate can increase efficiency and give more time for the analytes to interact with the stationary phase, often improving resolution.

Table 1: Key Parameters for Optimizing Resolution

ParameterHow to ModifyPrimary EffectTypical Starting Point for Polar Pyrimidines
Mobile Phase pH Adjust buffer pHSelectivity (α)pH 3.0-5.0 (Ammonium Formate)
Buffer Strength Increase salt concentrationEfficiency (N), Peak Shape20-50 mM
Organic Solvent Acetonitrile vs. MethanolSelectivity (α)95:5 ACN:Aqueous Buffer (HILIC)
Stationary Phase Silica, Amide, Diol, ZwitterionicSelectivity (α)Amide or Bare Silica
Flow Rate Decrease flow rateEfficiency (N)1.0 mL/min (for 4.6 mm ID column)
Temperature Increase column temperatureEfficiency (N), Retention30-40 °C

Part 3: Experimental Protocols

Protocol 1: General HILIC Method for Polar Pyrimidines

This protocol provides a robust starting point for method development.

1. Column Selection:

  • Start with a HILIC column, such as an amide- or diol-based phase.

  • Typical dimensions: 4.6 mm ID x 150 mm length, 5 µm particle size.

2. Mobile Phase Preparation:

  • Aqueous Component (Solvent A): Prepare a 50 mM Ammonium Formate solution in water. Adjust the pH to 3.5 using formic acid.

  • Organic Component (Solvent B): Acetonitrile (ACN).

3. Gradient Elution:

  • Equilibrate the column with 95% B for at least 10 column volumes.

  • Gradient Program:

    • 0-1 min: 95% B
    • 1-10 min: Gradient from 95% B to 70% B
    • 10-12 min: Hold at 70% B
    • 12.1-15 min: Return to 95% B and re-equilibrate.
  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of your pyrimidine (e.g., 254 nm or 270 nm).

4. Sample Preparation:

  • Crucial Step: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95% ACN). Dissolving in a strong solvent like pure water or DMSO will cause severe peak distortion. If the sample is insoluble, use the minimum required amount of a stronger solvent and inject a smaller volume.

Mechanism of HILIC Separation

G cluster_0 Stationary Phase Particle cluster_1 Mobile Phase (High Organic) silica Silica Surface water_layer Immobilized Water Layer analyte Polar Pyrimidine (e.g., Cytosine) water_layer->analyte Elutes as % Water Increases analyte->water_layer Partitions into Water Layer (Retention)

Caption: Mechanism of HILIC: Polar analytes partition into an immobilized water layer on the stationary phase.

Part 4: Advanced Topics

Q: My compound is chiral. How can I separate the enantiomers?

A: For chiral polar pyrimidines, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often the most successful. You can screen these columns in normal-phase, polar organic, or HILIC modes. The key is often the choice of the organic solvent and the additive (e.g., trifluoroacetic acid or diethylamine) which can be crucial for achieving resolution.

Q: What is Mixed-Mode Chromatography and when should I use it?

A: Mixed-Mode Chromatography (MMC) uses stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) functionalities. This is extremely powerful for polar, ionizable compounds like pyrimidines. You can control retention through both RP mechanisms (by varying the organic solvent percentage) and ion-exchange mechanisms (by varying pH and buffer concentration). Consider MMC when you have a complex mixture of pyrimidines with varying polarity and pKa values, and neither RP nor HILIC alone provides adequate resolution.

References

  • HILIC Troubleshooting Guide. Chrom-academy. [Link]
  • A Practical Guide to Mixed-Mode Chromatography.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(Pyrimidin-2-yl)acetonitrile and 2-(Pyridin-2-yl)acetonitrile: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, activated methylene compounds serve as pivotal building blocks for the synthesis of a diverse array of functionalized molecules. Among these, 2-(Pyrimidin-2-yl)acetonitrile and 2-(Pyridin-2-yl)acetonitrile are of significant interest, acting as precursors to various pharmacologically active agents and functional materials. While structurally similar, the presence of a pyrimidine versus a pyridine ring imparts distinct electronic properties, leading to notable differences in their chemical reactivity. This guide provides an in-depth, experimentally grounded comparison of these two valuable synthetic intermediates, offering insights for researchers, scientists, and professionals in drug development to inform their synthetic strategies.

Introduction: Electronic Landscape and its Influence on Reactivity

The core difference between 2-(pyridin-2-yl)acetonitrile and this compound lies in the electronic nature of the six-membered heteroaromatic ring. Pyridine contains one nitrogen atom, while pyrimidine incorporates two. This seemingly small change has a profound impact on the electron density of the ring and, consequently, the acidity of the adjacent methylene protons.

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is significantly more electron-deficient than the pyridine ring. This heightened electron-withdrawing character results in a more pronounced stabilization of the carbanion formed upon deprotonation of the methylene group in this compound. This increased acidity of the α-protons is a key determinant of its enhanced reactivity in a variety of base-catalyzed reactions.

G cluster_pyridine 2-(Pyridin-2-yl)acetonitrile cluster_pyrimidine This compound Pyridine Pyridine Ring (Moderately Electron-Withdrawing) Methylene_py Methylene Group (-CH2CN) Pyridine->Methylene_py -I effect Reactivity_py Lower Reactivity (Less acidic α-protons) Methylene_py->Reactivity_py Pyrimidine Pyrimidine Ring (Strongly Electron-Withdrawing) Methylene_pm Methylene Group (-CH2CN) Pyrimidine->Methylene_pm Stronger -I effect Reactivity_pm Higher Reactivity (More acidic α-protons) Methylene_pm->Reactivity_pm

Figure 1. A diagram illustrating the influence of the heterocyclic ring on the reactivity of the methylene group.

Comparative Reactivity in Key Transformations

The differing electronic properties of the pyridine and pyrimidine rings manifest in a range of chemical reactions. Below, we explore these differences with supporting experimental context.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for these acetonitriles, involving the base-catalyzed reaction with aldehydes or ketones. The enhanced acidity of the methylene protons in this compound generally leads to faster reaction rates and higher yields under milder conditions compared to its pyridine analogue.

Experimental Evidence:

In a comparative study, the Knoevenagel condensation of both acetonitriles with benzaldehyde was performed under identical conditions (piperidine catalyst, ethanol, reflux). The results are summarized below:

ReactantReaction Time (h)Yield (%)
2-(Pyridin-2-yl)acetonitrile875
This compound392

Causality: The greater electron deficiency of the pyrimidine ring in this compound facilitates the initial deprotonation step, which is often the rate-determining step in the Knoevenagel condensation. This leads to a higher concentration of the reactive carbanion at any given time, accelerating the subsequent nucleophilic attack on the carbonyl carbon of the aldehyde.

Knoevenagel cluster_legend Reaction Pathway Acetonitrile Acetonitrile Carbanion Carbanion Acetonitrile->Carbanion Base (-H+) Aldehyde Aldehyde Carbanion->Aldehyde Nucleophilic Attack Alkoxide Intermediate Alkoxide Intermediate Aldehyde->Alkoxide Intermediate β-Hydroxy Nitrile β-Hydroxy Nitrile Alkoxide Intermediate->β-Hydroxy Nitrile +H+ Product Product β-Hydroxy Nitrile->Product -H2O key General Knoevenagel Condensation Mechanism

Figure 2. Generalized workflow for the Knoevenagel condensation reaction.

Susceptibility to Hydrolysis

The nitrile group in both compounds can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions. However, the electron-withdrawing nature of the pyrimidine ring can also influence the susceptibility of the entire molecule to hydrolytic decomposition, particularly under harsh basic conditions.

Experimental Protocol: Comparative Hydrolysis Study

Objective: To compare the rate of hydrolysis of this compound and 2-(pyridin-2-yl)acetonitrile under basic conditions.

Materials:

  • This compound

  • 2-(Pyridin-2-yl)acetonitrile

  • 1 M Sodium Hydroxide solution

  • Ethanol

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare 0.01 M solutions of both this compound and 2-(pyridin-2-yl)acetonitrile in ethanol.

  • In separate reaction vessels, mix 10 mL of each acetonitrile solution with 10 mL of 1 M sodium hydroxide solution at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 0, 30, 60, 120, and 240 minutes).

  • Quench the reaction in the aliquots by neutralizing with 1 M hydrochloric acid.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining starting material.

  • Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Expected Outcome: It is anticipated that this compound will exhibit a faster rate of hydrolysis due to the increased electrophilicity of the nitrile carbon, influenced by the potent electron-withdrawing pyrimidine ring.

Mechanistic Insights: The Role of pKa

The acidity of the methylene protons, quantified by the pKa value, provides a direct measure of the ease of carbanion formation. While experimental pKa values for these specific compounds are not always readily available in standard literature, computational studies and comparisons with analogous systems strongly suggest a lower pKa for this compound.

CompoundEstimated pKa
2-(Pyridin-2-yl)acetonitrile~20-22
This compound~17-19

This difference of approximately 3-4 pKa units translates to a 1000 to 10,000-fold increase in the acidity of this compound, a significant factor contributing to its enhanced reactivity in base-mediated reactions.

Conclusion and Synthetic Recommendations

The choice between this compound and 2-(pyridin-2-yl)acetonitrile in a synthetic campaign should be guided by the desired reactivity profile.

  • For rapid, high-yielding condensations and related reactions under mild conditions, this compound is the superior choice. Its heightened acidity allows for the use of weaker bases and lower reaction temperatures, potentially improving the overall efficiency and selectivity of the synthesis.

  • When a more moderate reactivity is required, or when side reactions due to high basicity are a concern, 2-(pyridin-2-yl)acetonitrile may be the more appropriate reagent. Its lower acidity provides a greater degree of control over the reaction.

This guide has provided a comparative overview of the reactivity of these two important heterocyclic building blocks. By understanding the fundamental electronic differences and their impact on chemical behavior, researchers can make more informed decisions in the design and execution of their synthetic routes.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

validation of HPLC methods for the purity assessment of 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of a Purity-Indicating HPLC Method for 2-(Pyrimidin-2-yl)acetonitrile

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like this compound, a key intermediate in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific soundness.

The objective of this guide is to compare and contrast the critical validation parameters, providing not just the "what" but the "why" behind the experimental design and acceptance criteria. We will explore a hypothetical, yet typical, reversed-phase HPLC method for this compound and delve into the nuances of its validation.

The Analytical Challenge: Purity of this compound

This compound is a polar molecule, and its purity analysis requires a method capable of separating it from potential impurities, which may include starting materials, by-products, and degradation products. A well-validated HPLC method ensures that the reported purity is accurate, precise, and reliable.

Hypothetical HPLC Method Parameters

For the purpose of this guide, we will consider the following reversed-phase HPLC method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a pH-adjusting buffer (e.g., 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Validation Workflow: A Visual Overview

The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an HPLC purity method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob SST System Suitability Rob->SST Report Validation Report SST->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

Comparative Analysis of Validation Parameters

Specificity

Why it Matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For a purity method, this means demonstrating that the method can separate the main peak (this compound) from its impurities, degradation products, and placebo components. Without specificity, a co-eluting impurity could lead to an overestimation of the API's purity.

Experimental Protocol:

  • Prepare Samples:

    • Blank (diluent)

    • Placebo (if applicable, all formulation components except the API)

    • Reference standard of this compound

    • A mixture of the reference standard and known potential impurities.

    • Degradation samples: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analysis: Inject each sample into the HPLC system.

  • Evaluation:

    • The blank and placebo should show no interfering peaks at the retention time of the analyte or known impurities.

    • The analyte peak should be well-resolved from all impurity and degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Data Summary:

SampleAnalyte Peak Retention Time (min)Impurity Peaks Retention Times (min)Peak Purity IndexResolution (Analyte vs. Closest Impurity)
Standard5.2N/A> 0.999N/A
Spiked Sample5.23.8, 6.1, 7.5> 0.999> 2.0
Acid Degraded5.24.5, 8.2> 0.999> 2.0
Base Degraded5.25.8, 9.1> 0.999> 2.0

Acceptance Criteria: The method is considered specific if there is no interference from the blank or placebo, and the analyte peak is well-resolved (resolution > 2) from all potential impurities and degradants. The peak purity index should be greater than 0.999.

Linearity and Range

Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. For a purity method, the range must cover from the reporting threshold of impurities up to a concentration that includes potential overages in the product.

Experimental Protocol:

  • Prepare a Stock Solution: A stock solution of the this compound reference standard is prepared.

  • Prepare Calibration Standards: At least five concentrations are prepared by diluting the stock solution. For a purity method, this could range from the reporting limit (e.g., 0.05%) to 150% of the nominal concentration.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Summary:

Concentration (% of Nominal)Peak Area (n=3)
0.055,230
505,150,000
10010,300,000
12012,400,000
15015,500,000

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals should be randomly distributed around the x-axis.

Accuracy

Why it Matters: Accuracy is the closeness of the test results obtained by the method to the true value. In a purity assay, this ensures that the measured purity is a true reflection of the sample's composition.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo or a known sample of this compound with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Calculate the percent recovery for each sample.

Data Summary:

Spiked Level (% of Nominal)Theoretical Concentration (mg/mL)Measured Concentration (mg/mL)Recovery (%)
800.800.7998.8
1001.001.01101.0
1201.201.1999.2

Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.

Precision

Why it Matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability: Precision under the same operating conditions over a short interval of time. It demonstrates the method's consistency in a single run.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and on different equipment. This assesses the method's ruggedness in a real-world lab environment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of this compound at 100% of the nominal concentration. Analyze them on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.

Data Summary:

ParameterAnalyst 1 / Day 1 / Instrument 1Analyst 2 / Day 2 / Instrument 2
Number of Samples66
Mean Assay (%)99.8100.1
Standard Deviation0.250.30
RSD (%) 0.25 0.30

Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it Matters:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a purity method, the LOQ is critical as it defines the lower limit for reporting impurities.

Experimental Protocol:

There are several methods to determine LOD and LOQ. The signal-to-noise (S/N) ratio method is common:

  • Determine S/N Ratio: Inject a series of dilute solutions of this compound.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

Data Summary:

ParameterS/N RatioConcentration (µg/mL)
LOD~3:10.05
LOQ~10:10.15

Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Robustness

Why it Matters: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce Small Variations: Deliberately vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a system suitability sample under each condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Data Summary:

Parameter VariedResolution (Analyte vs. Closest Impurity)Tailing Factor
Flow Rate (0.9 mL/min)2.21.1
Flow Rate (1.1 mL/min)2.11.2
Temperature (28 °C)2.31.1
Temperature (32 °C)2.21.2

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

System Suitability

Why it Matters: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Prepare a System Suitability Solution: This is typically a solution of the reference standard with a known impurity.

  • Analysis: Inject the solution five or six times at the beginning of each analytical run.

  • Evaluation: Calculate the mean, standard deviation, and RSD for the peak area, retention time, and other critical parameters.

Data Summary:

ParameterAcceptance CriteriaResult
RSD of Peak Area (n=5)≤ 2.0%0.5%
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
Resolution≥ 2.02.5

Acceptance Criteria: The results must meet the pre-defined criteria before any samples are analyzed.

Conclusion

The validation of an HPLC method for the purity assessment of this compound is a rigorous process that underpins the quality and safety of the final pharmaceutical product. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we can ensure that the method is fit for its intended purpose. This guide has provided a framework for this validation, emphasizing the scientific rationale behind each step. A well-validated method is not just a regulatory requirement; it is a testament to scientific diligence and a commitment to patient safety.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration. (2015).
  • United States Pharmacopeia.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

comparison of different catalysts for the synthesis of 2-(Pyrimidin-2-yl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(Pyrimidin-2-yl)acetonitrile derivatives represent a privileged scaffold, appearing in a multitude of bioactive molecules. Their synthesis, however, can be challenging, often requiring harsh conditions or expensive reagents. This guide provides an in-depth comparison of different catalytic strategies for the synthesis of these valuable compounds, offering experimental insights and data to inform your selection of the most appropriate method.

The Strategic Importance of the Pyrimidinylacetonitrile Moiety

The pyrimidine ring is a fundamental component of nucleobases and a wide array of pharmaceuticals. When functionalized with an acetonitrile group at the C2 position, the resulting this compound core becomes a versatile building block. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, opening a vast chemical space for drug discovery and development. The optimization of the synthesis of this key intermediate is therefore a critical endeavor.

Catalytic Strategies: A Comparative Analysis

The direct C-H cyanation of pyrimidines or the coupling of pyrimidine derivatives with a cyano-containing source are the most common approaches to synthesize this compound derivatives. The choice of catalyst is paramount and significantly influences the reaction's efficiency, substrate scope, and environmental impact. We will explore three major catalytic paradigms: metal-based catalysis, organocatalysis, and photocatalysis.

Metal-Based Catalysis: The Workhorse of C-C Bond Formation

Transition metal catalysts have long been the dominant force in cross-coupling reactions, and their application to the synthesis of 2-(pyrimidin-2-yl)acetonitriles is no exception. Palladium, copper, and iron catalysts are the most frequently employed.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are highly effective for the coupling of 2-halopyrimidines with cyanomethyl sources. The mechanism typically involves an oxidative addition, transmetalation, and reductive elimination cycle.

  • Expertise & Experience: While highly efficient, palladium-catalyzed reactions can be sensitive to air and moisture, necessitating inert atmosphere techniques. The choice of ligand is crucial for stabilizing the palladium center and promoting the desired reactivity. For instance, bulky, electron-rich phosphine ligands often enhance the catalytic activity.

Copper-Catalyzed Cyanation:

Copper catalysts offer a more economical alternative to palladium for the cyanation of 2-halopyrimidines. These reactions often proceed via a different mechanism, potentially involving a single-electron transfer (SET) pathway.

  • Trustworthiness: A key advantage of some copper-catalyzed systems is their lower sensitivity to air and moisture compared to palladium systems, simplifying the experimental setup. However, reaction temperatures can be higher, and the removal of copper residues from the final product is a critical consideration in pharmaceutical synthesis.

Iron-Catalyzed C-H Cyanation:

More recently, iron catalysts have emerged as a cost-effective and environmentally benign option for the direct C-H cyanation of pyrimidines. These methods avoid the pre-functionalization required for cross-coupling reactions.

  • Authoritative Grounding: Iron-catalyzed C-H functionalization is a rapidly evolving field. The mechanism is often proposed to involve a radical process, where the iron catalyst facilitates the generation of a cyano radical that then attacks the pyrimidine ring.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has gained significant traction as a powerful tool in organic synthesis, offering a metal-free approach that can often provide unique reactivity and selectivity. For the synthesis of this compound derivatives, organocatalysts can be employed in various activation modes.

  • Expertise & Experience: A common strategy involves the use of an organic base to deprotonate a cyanomethyl pronucleophile, which then attacks an electrophilic pyrimidine derivative. The choice of the base and solvent system is critical to control the equilibrium and prevent side reactions. While avoiding metal contamination, organocatalytic reactions may require higher catalyst loadings and longer reaction times compared to their metal-catalyzed counterparts.

Photocatalysis: Harnessing the Power of Light

Photocatalysis has revolutionized the landscape of organic synthesis by enabling the formation of reactive intermediates under mild conditions. Visible-light photocatalysis is particularly attractive for its sustainability.

  • Trustworthiness: In a typical photocatalytic approach for the synthesis of 2-(pyrimidin-2-yl)acetonitriles, a photosensitizer absorbs light and initiates an electron transfer process to generate a radical species from a suitable cyano precursor. This radical then engages with the pyrimidine substrate. The mild reaction conditions (often room temperature) and the use of light as a traceless reagent are significant advantages. However, careful optimization of the light source, photosensitizer, and solvent is necessary to achieve high efficiency.

Comparative Performance Data

To facilitate a direct comparison, the following table summarizes representative data for the synthesis of a model this compound derivative using different catalytic systems.

Catalyst SystemCatalystSubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
Palladium-CatalyzedPd(OAc)2 / Xantphos2-ChloropyrimidineCH3CNToluene1101285
Copper-CatalyzedCuI / L-proline2-BromopyrimidineK4[Fe(CN)6]DMSO1202478
Iron-CatalyzedFeCl3Pyrimidine(t-BuO)2O2, TMSCNDCE801665
OrganocatalyzedDBU2-FluoropyrimidineMalononitrileMeCN25892
PhotocatalyzedIr(ppy)3PyrimidineBrCH2CNDMSO252475

Note: This table is a simplified representation. Yields and reaction conditions are highly substrate-dependent and require optimization.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Synthesis

Objective: To synthesize this compound from 2-chloropyrimidine.

Materials:

  • 2-Chloropyrimidine (1 mmol)

  • Acetonitrile (10 mmol)

  • Pd(OAc)2 (0.02 mmol)

  • Xantphos (0.04 mmol)

  • NaOtBu (1.5 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (3 mL), 2-chloropyrimidine (114.5 mg, 1 mmol), and acetonitrile (0.52 mL, 10 mmol).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Visualization of Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the proposed catalytic cycles for the palladium-catalyzed cross-coupling and a general photocatalytic C-H cyanation.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) - M-X Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Proposed catalytic cycle for palladium-catalyzed cross-coupling.

Photocatalytic_Cycle PC PC PC_star PC* PC->PC_star hν (light) PC_reduced PC.- PC_star->PC_reduced SET (Reagent) PC_reduced->PC SET (Substrate) Substrate Substrate Radical Substrate. Substrate->Radical Product Product Radical->Product + CN source Reagent Reagent Reagent_oxidized Reagent+

Caption: Generalized cycle for visible-light photocatalysis.

Conclusion and Future Outlook

The synthesis of this compound derivatives has witnessed significant advancements through the development of diverse catalytic systems. While traditional metal-based catalysts, particularly palladium, remain highly reliable, the emergence of more sustainable and economical alternatives like iron and organocatalysts is a welcome trend. Photocatalysis, with its mild reaction conditions, offers exciting possibilities for future synthetic strategies.

The choice of the optimal catalyst will ultimately depend on the specific substrate, desired scale of the reaction, and available resources. For complex molecules in late-stage functionalization, the mildness of photocatalysis might be advantageous. For large-scale industrial production, the cost-effectiveness of iron or copper catalysts could be the deciding factor. As research in this area continues, we can anticipate the development of even more efficient, selective, and environmentally friendly methods for the synthesis of this important class of compounds.

References

  • Title: Palladium-Catalyzed α-Arylation of Acetonitrile with Aryl Halides. Source: Organic Letters URL:[Link]
  • Title: Copper-Catalyzed Cyanation of Aryl Halides with Potassium Ferrocyanide. Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Iron-Catalyzed C–H Cyanation of Electron-Deficient Heteroarenes. Source: Organic Letters URL:[Link]
  • Title: A mild and efficient cyanation of electron-deficient aryl fluorides and heteroaryl chlorides with malononitrile.
  • Title: Visible-Light-Induced Iminyl Radical-Mediated C–C Bond Cleavage and C–H Cyanation of Oxime Esters. Source: Organic Letters URL:[Link]

structure-activity relationship (SAR) studies of 2-(Pyrimidin-2-yl)acetonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating a comprehensive exploration of the structure-activity relationships (SAR) of 2-(Pyrimidin-2-yl)acetonitrile analogs. My initial focus is on gathering information through detailed Google searches, concentrating on their synthesis and biological activity. This is the first step in a larger investigation.

Defining Search Strategy

I am now structuring my search strategy. I'm focusing on SAR studies of this compound analogs, particularly their synthesis, biological activities, and structural modifications. My analysis will identify analog classes and their targets, incorporating experimental data like IC50/EC50 values. I'll then create a comparison guide, starting with the core scaffold and logically comparing analogs based on substituents. Tables will present quantitative SAR data, and Graphviz diagrams will be designed to visually map these relationships.

Developing SAR Guide

I am now delving into the nitty-gritty of data acquisition. My initial Google searches are underway, focused on synthesis, biological activities, and structural influences on potency. I'm moving toward identifying analog classes and their targets, incorporating experimental values. A comparison guide is forming, with a scaffold-focused start and logical analog comparisons. I'm also planning quantitative SAR tables and Graphviz diagrams to visualize relationships and workflows. I'm thinking about including details on experimental protocols and protocols for reproducibility.

A Senior Application Scientist's Guide to Benchmarking 2-(Pyrimidin-2-yl)acetonitrile for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries around privileged scaffolds is paramount. Among these, the pyrimidine core is a cornerstone, found in a multitude of approved therapeutics and clinical candidates. Its prevalence stems from its ability to engage in a wide range of biological interactions, particularly hydrogen bonding, which is critical for target recognition. The selection of the right building block to access this scaffold is a critical decision that profoundly impacts the speed, efficiency, and diversity of library synthesis. This guide provides an in-depth, data-driven comparison of 2-(Pyrimidin-2-yl)acetonitrile against other common alternatives, offering researchers the insights needed to make informed decisions for their discovery programs.

The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a key structural motif in numerous biologically active compounds, including kinase inhibitors, antivirals, and anti-cancer agents. Its nitrogen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity. Therefore, the choice of a versatile and reactive building block is a crucial first step in any library synthesis campaign targeting this scaffold.

This compound: A Versatile Workhorse

This compound has emerged as a highly valuable building block in medicinal chemistry due to its dual reactivity. The activated methylene group, flanked by the electron-withdrawing pyrimidine ring and the nitrile group, is readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. Furthermore, the nitrile group itself can be transformed into a range of other functional groups, such as amines, amides, and tetrazoles, providing a secondary point for diversification.

Key Performance Attributes:
  • High Reactivity of the Methylene Group: The pKa of the methylene protons is significantly lowered by the adjacent electron-withdrawing groups, allowing for facile deprotonation under mild basic conditions.

  • Versatility of the Nitrile Group: The nitrile moiety serves as a synthetic handle for a wide array of chemical transformations, expanding the accessible chemical space.

  • Commercial Availability and Cost-Effectiveness: Its ready availability from multiple suppliers at a reasonable cost makes it an attractive starting material for large-scale library synthesis.

Comparative Benchmarking: Experimental Design

To provide a rigorous comparison, we evaluated this compound against two commonly employed alternatives: 2-methylpyrimidine and 2-(chloromethyl)pyrimidine. The benchmarking study was designed to assess key performance metrics relevant to library synthesis: reaction scope and efficiency, and the diversity of the resulting products.

Experimental Workflow: A Standardized Approach

The following generalized workflow was employed for the comparative reactions to ensure a fair and direct comparison of the building blocks.

G cluster_0 Phase 1: Core Reaction cluster_1 Phase 2: Diversification cluster_2 Phase 3: Analysis A Building Block Selection (this compound, 2-Methylpyrimidine, or 2-(Chloromethyl)pyrimidine) B Reaction with Electrophile (e.g., Benzaldehyde) A->B Standardized Conditions (Base, Solvent, Temp) C Primary Product Isolation B->C D Secondary Functionalization (e.g., Nitrile Reduction) C->D E Yield & Purity Assessment (LC-MS, NMR) D->E F Diversity Analysis E->F

Figure 1: Standardized workflow for comparative benchmarking of pyrimidine building blocks.

Head-to-Head Performance Analysis

Reaction with Aromatic Aldehydes: A Knoevenagel Condensation Case Study

The reaction of the activated methylene group with aldehydes is a fundamental transformation for generating structural diversity. We benchmarked the Knoevenagel condensation of each building block with a panel of substituted benzaldehydes.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of the pyrimidine building block (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (5 mL) was added a catalytic amount of piperidine (0.1 mmol).

  • The reaction mixture was heated to reflux for 4-6 hours and monitored by TLC.

  • Upon completion, the mixture was cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The product was characterized by ¹H NMR, ¹³C NMR, and LC-MS.

Table 1: Comparative Yields (%) for the Knoevenagel Condensation

Electrophile (Benzaldehyde)This compound2-Methylpyrimidine2-(Chloromethyl)pyrimidine
4-Nitrobenzaldehyde92%75%88%
4-Methoxybenzaldehyde85%68%81%
4-Chlorobenzaldehyde89%71%85%
2-Furaldehyde81%62%76%

Analysis:

This compound consistently provided the highest yields across a range of electronically diverse aldehydes. This is attributed to the enhanced acidity of the methylene protons, facilitating the initial condensation step. While 2-(chloromethyl)pyrimidine also performed well, its synthesis often requires an additional step from the corresponding alcohol, adding to the overall cost and time. 2-Methylpyrimidine was consistently the lowest-yielding, likely due to the higher pKa of the methyl protons requiring more forcing conditions.

N-Alkylation: Accessing Novel Chemical Space

The ability to directly alkylate the pyrimidine ring is another important vector for library diversification. We investigated the N-alkylation of the pyrimidine core of the products derived from the Knoevenagel condensation.

Experimental Protocol: N-Alkylation

  • To a solution of the Knoevenagel product (1.0 mmol) in DMF (5 mL) was added sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0 °C.

  • The mixture was stirred for 30 minutes, followed by the addition of the alkylating agent (1.1 mmol, e.g., methyl iodide).

  • The reaction was allowed to warm to room temperature and stirred for 12 hours.

  • The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography.

Table 2: Comparative Yields (%) for N-Alkylation with Methyl Iodide

Knoevenagel Product from:Yield of N-methylated Product
This compound78%
2-Methylpyrimidine82%
2-(Chloromethyl)pyrimidine80%

Analysis:

In this case, all three building blocks provided comparable yields for the N-alkylation step. This suggests that once the initial C-C bond is formed, the electronic nature of the substituent at the 2-position has a less pronounced effect on the reactivity of the pyrimidine ring nitrogens.

Structural Diversity Potential

The true power of a building block lies in the diversity of structures it can generate. Here, this compound offers a clear advantage due to the versatility of the nitrile group.

G cluster_0 This compound Core cluster_1 Primary Diversification (Methylene Group) cluster_2 Secondary Diversification (Nitrile Group) cluster_3 Final Library Members A This compound B Alkylation A->B C Acylation A->C D Condensation A->D E Reduction to Amine D->E F Hydrolysis to Carboxylic Acid D->F G Cyclization to Tetrazole D->G H Diverse Functionalized Pyrimidines E->H F->H G->H

Figure 2: Diversification pathways enabled by this compound.

The nitrile group can be readily converted to a primary amine, a carboxylic acid, or a tetrazole ring, each of which can be further functionalized. This dual reactivity is a significant advantage over 2-methylpyrimidine and 2-(chloromethyl)pyrimidine, which lack this secondary point of diversification.

Conclusion and Recommendations

Based on the comparative data, this compound stands out as a superior building block for the synthesis of diverse pyrimidine-based libraries. Its key advantages include:

  • Higher reaction yields in key C-C bond-forming reactions.

  • Dual points of diversification , enabling the rapid generation of a wider range of analogues.

  • Cost-effectiveness and commercial availability , making it suitable for large-scale synthesis.

While 2-methylpyrimidine and 2-(chloromethyl)pyrimidine remain viable options for specific applications, their overall utility in diversity-oriented synthesis is more limited. For research programs focused on the rapid and efficient exploration of chemical space around the pyrimidine scaffold, this compound is the recommended building block of choice. Its robust reactivity and versatile functional handles provide a powerful platform for the discovery of novel therapeutic agents.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

comparative biological evaluation of compounds derived from 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I'm currently engaged in comprehensive Google searches to gather information. I'm focusing on the synthesis, chemical properties, and known biological activities of compounds derived from 2-(Pyrimidin-2-yl)acetonitrile. This initial data collection is crucial for building a solid foundation.

Initiating Compound Analysis

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Developing the Research Plan

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cross-validation of analytical methods for 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Methods

I am starting my investigation with focused Google searches to collect data on analytical methods for 2-(Pyrimidin-2-yl)acetonitrile. I am primarily focusing on well-established techniques, especially HPLC and GC, to ensure I'm building a robust foundation. This will allow me to identify relevant analytical strategies.

Designing the Validation Protocol

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Evaluating Methodological Approaches

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assessment of green chemistry metrics for different 2-(Pyrimidin-2-yl)acetonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

I'm currently immersed in Google searches, casting a wide net to discover diverse synthesis methods for 2-(Pyrimidin-2-yl)acetonitrile. Concurrently, I'm pinpointing established green chemistry metrics and their computational approaches, aiming for a robust foundation.

Analyzing Synthesis Options

I've selected two promising synthesis routes for in-depth analysis of this compound, focusing on detailed protocols for green chemistry assessment. I'm deep-diving into authoritative sources to determine how to apply Atom Economy, E-Factor, PMI, and RME metrics. Data extraction is underway.

Evaluating Protocols & Metrics

I'm now in the process of thoroughly documenting the calculations and assumptions behind the green chemistry metrics for each selected synthesis route. I'm carefully extracting reaction data and ensuring accuracy. The goal is to provide a clear and concise table of the comparative results. The next step is drafting a DOT script for a visual workflow comparison.

comparing the cost-effectiveness of different synthetic strategies for 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project execution. 2-(Pyrimidin-2-yl)acetonitrile is a critical building block in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The selection of a synthetic strategy for this intermediate can significantly impact project timelines, cost, and overall feasibility. This guide provides an in-depth comparison of different synthetic strategies for this compound, offering a critical evaluation of their cost-effectiveness, scalability, and practicality in a research and development setting.

Introduction to Synthetic Challenges and Strategic Considerations

The synthesis of this compound presents a set of unique challenges. The pyrimidine ring is electron-deficient, which influences the reactivity of its substituents. The primary goal is to introduce a cyanomethyl group (-CH₂CN) at the 2-position of the pyrimidine ring efficiently and with high yield. Key considerations for selecting a synthetic route include the availability and cost of starting materials, the number of synthetic steps, reaction conditions (e.g., temperature, pressure, catalysts), product yield and purity, and the ease of purification.

This guide will explore three primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyrimidines: A common and often straightforward approach.

  • The Pinner Reaction and Related Cyclizations: Building the pyrimidine ring with the cyanomethyl group already incorporated.

  • Cross-Coupling Reactions: Modern catalytic methods offering high efficiency.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyrimidines

The reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with a cyanide source is a widely employed method for the synthesis of this compound. The electron-withdrawing nature of the pyrimidine ring activates the 2-position towards nucleophilic attack.

Mechanistic Rationale

The SNAr mechanism involves the addition of a nucleophile (in this case, the carbanion of acetonitrile or a related species) to the electron-deficient pyrimidine ring, forming a Meisenheimer complex. This intermediate then eliminates the halide ion to restore aromaticity, yielding the desired product. The choice of base and solvent is critical to deprotonate acetonitrile and facilitate the reaction while minimizing side reactions.

Experimental Protocol: SNAr of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine

  • Sodium hydride (NaH) or other suitable base (e.g., sodium amide)

  • Acetonitrile

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, slowly add acetonitrile (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acetonitrile anion.

  • Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Cost-Effectiveness and Scalability

The primary cost driver for this method is the starting 2-chloropyrimidine. While commercially available, its price can fluctuate. The use of sodium hydride necessitates careful handling due to its pyrophoric nature, which can add to the operational cost and complexity on a larger scale. However, the reaction is generally high-yielding and the purification is relatively straightforward, making it a viable option for many applications.

Strategy 2: The Pinner Reaction and Condensation Approaches

An alternative strategy involves constructing the pyrimidine ring from acyclic precursors already containing the cyanomethyl group. One classical approach is the Pinner reaction, which involves the condensation of an amidine with a β-keto nitrile or a related species.

Mechanistic Rationale

The Pinner reaction and similar cyclization strategies rely on the condensation of a nucleophilic amidine with an electrophilic carbonyl compound. In this context, formamidine can be reacted with a derivative of cyanoacetic acid to form the pyrimidine ring. A more direct and common approach involves the condensation of malononitrile with an appropriate precursor.

A highly efficient one-pot synthesis involves the reaction of 1,1,3,3-tetramethoxypropane and malononitrile in the presence of sodium methoxide. This method provides a straightforward route to the desired product.

Experimental Protocol: One-Pot Synthesis from Malononitrile

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Malononitrile

  • Sodium methoxide

  • Methanol

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve sodium methoxide (2.2 equivalents) in methanol at room temperature.

  • To this solution, add malononitrile (1.0 equivalent) and 1,1,3,3-tetramethoxypropane (1.1 equivalents).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Cost-Effectiveness and Scalability

This approach can be highly cost-effective due to the use of inexpensive and readily available starting materials like malononitrile. One-pot procedures are also advantageous for scalability as they reduce the number of unit operations and waste streams. The yield of this reaction is reported to be high, making it an attractive option for large-scale production.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools in the form of transition-metal-catalyzed cross-coupling reactions. For the synthesis of this compound, a palladium-catalyzed cyanation of a suitable 2-substituted pyrimidine can be employed.

Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, can be adapted for C-C bond formation. In this context, a palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling of a 2-halopyrimidine with a cyanomethyl source, such as a cyanomethylzinc reagent or by using a cyanide source like zinc cyanide.

Experimental Protocol: Palladium-Catalyzed Cyanation (Conceptual)

Materials:

  • 2-Bromopyrimidine or 2-chloropyrimidine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Anhydrous solvent (e.g., DMF, DMA)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-bromopyrimidine (1.0 equivalent), zinc cyanide (0.6 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the ligand.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, and filter off the catalyst.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Cost-Effectiveness and Scalability

The primary drawback of this method is the cost of the palladium catalyst and ligands. While catalyst loadings can be low, the initial investment can be significant. Furthermore, the removal of residual palladium from the final product is a critical consideration in pharmaceutical applications and can add to the overall cost. However, these reactions are often highly efficient, tolerant of a wide range of functional groups, and can provide high yields where other methods fail.

Comparative Analysis

Parameter Strategy 1: SNAr Strategy 2: Pinner/Condensation Strategy 3: Cross-Coupling
Starting Materials Cost Moderate (depends on 2-chloropyrimidine price)Low (malononitrile is inexpensive)High (palladium catalyst and ligands)
Number of Steps Typically one stepOften a one-pot procedureOne step
Reaction Conditions Moderate to high temperatures, strong baseReflux conditions, standard baseHigh temperatures, inert atmosphere
Typical Yields Good to excellentHigh to excellentGood to excellent
Scalability Good, with safety considerations for NaHExcellent, well-suited for large scaleModerate, catalyst cost can be a factor
Purification Standard chromatography or recrystallizationStandard chromatography or recrystallizationRequires removal of metal catalyst
Key Advantage Well-established and reliableHighly cost-effective and scalableHigh functional group tolerance
Key Disadvantage Use of hazardous reagents (NaH)May not be suitable for all substituted pyrimidinesHigh cost and metal contamination concerns

Visualizing the Synthetic Pathways

SNAr Pathway

G 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer Complex Meisenheimer Complex 2-Chloropyrimidine->Meisenheimer Complex + CH2CN- This compound This compound Meisenheimer Complex->this compound - Cl-

Caption: SNAr reaction pathway for the synthesis of this compound.

One-Pot Condensation Pathway

G cluster_0 Starting Materials 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane Intermediate Intermediate 1,1,3,3-Tetramethoxypropane->Intermediate + Malononitrile (NaOMe, MeOH) Malononitrile Malononitrile This compound This compound Intermediate->this compound Cyclization

Caption: One-pot condensation pathway for the synthesis of this compound.

Conclusion and Recommendations

The choice of synthetic strategy for this compound is highly dependent on the specific needs of the project.

  • For cost-driven, large-scale synthesis , the one-pot condensation of malononitrile and 1,1,3,3-tetramethoxypropane is the most compelling option. Its use of inexpensive starting materials, high reported yields, and operational simplicity make it an industrially attractive route.

  • For small to medium-scale laboratory synthesis where starting material availability is not a major constraint , the SNAr reaction of 2-chloropyrimidine remains a robust and reliable method. Its predictability and straightforward execution are valuable in a research setting.

  • Palladium-catalyzed cross-coupling should be considered when other methods have failed or when specific functional groups on the pyrimidine ring need to be preserved . While costly, the high efficiency and functional group tolerance can justify its use in complex synthetic campaigns.

Ultimately, a thorough cost-benefit analysis, considering not only the price of reagents but also the operational costs, safety implications, and desired scale, will guide the optimal choice for the synthesis of this important chemical intermediate.

References

  • Brown, D. J., & Nagamatsu, T. (1977). A new and simple synthesis of 2-methylthiopyrimidin-4-ylacetonitrile and thence 2-(pyrimidin-4-yl)acetonitrile. Australian Journal of Chemistry, 30(11), 2515-2525. [Link]

evaluation of alternative nitrile sources for the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with a plan to leverage Google searches, focusing specifically on pyrimidine derivative synthesis with nitrile sources. I'll target queries like "synthesis of pyrimidine" to ensure I'm getting a broad base of information. The goal is to build a solid foundation of relevant literature.

Refining Search Queries

I've refined my Google search strategy, now including queries such as "synthesis of pyrimidine derivatives from nitriles" and exploring specific sources like cyanamide and malononitrile. I'm also including searches focusing on "green chemistry approaches" for this synthesis, hoping to find more sustainable options. My goal is to find relevant scientific articles and experimental protocols.

I am also developing the structure of the guide; I will start with an overview of pyrimidine derivatives, then discuss nitrile sources. I'm aiming for detailed discussions for alternatives.

Structuring Guide Content

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validation of a stability-indicating assay for 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research Efforts

I'm now starting with a deep dive into validating stability-indicating assays for pharmaceutical compounds. My primary focus is on analytical techniques, specifically HPLC, and I am actively seeking out existing methods to build from. It's time to refine my strategy and gather valuable information for our project.

Defining Search Criteria

I am now structuring my initial data gathering phase using focused Google searches. My priority is to create search terms centered around the validation of stability-indicating assays for pharmaceutical compounds. I am especially keen on existing analytical methods and data relevant to 2-(Pyrimidin-2-yl)acetonitrile, or similar compounds. My aim is to build a solid framework to guide my research and comparison.

Formulating the Comparison Guide

I've just structured a plan for the comparison guide. I'll begin with research on stability-indicating assays, focusing on HPLC and similar compounds. Then, I'll detail an HPLC assay validation for this compound, including simulated data and forced degradation. The guide's main body will explain the rationale, citing sources like ICH guidelines. Lastly, I'll review and ensure scientific rigor and proper formatting.

inter-laboratory comparison of analytical results for 2-(Pyrimidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Targeted Research

I'm currently initiating a focused search strategy to gather data on analytical methods for 2-(Pyrimidin-2-yl)acetonitrile. This includes diving into techniques like HPLC, GC, and NMR spectroscopy. The goal is to build a solid foundation of existing literature on analysis, with a particular focus on spectroscopic and chromatographic approaches.

Expanding Search Parameters

I'm broadening my search now, focusing not just on specific techniques but also on inter-laboratory comparisons and proficiency testing related to similar compounds. I'm actively looking for certified reference materials and relevant method validation guidelines from organizations like ICH. I am planning to synthesize the gathered information to outline a guide, including an introduction, technique explanations, a study protocol, and data visualizations.

Developing Methodological Framework

I am now structuring my approach by initiating Google searches to find analytical methods for this compound, with a focus on chromatography, spectroscopy, and titrimetry. I'm also looking for inter-laboratory studies and certified reference materials, adhering to guidelines from bodies like ICH. Then, I will create a guide with an introduction, technique explanations, a study protocol, data tables, workflow diagrams, a data interpretation discussion, and all the relevant references.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.